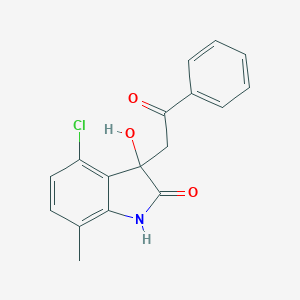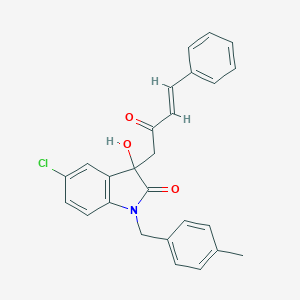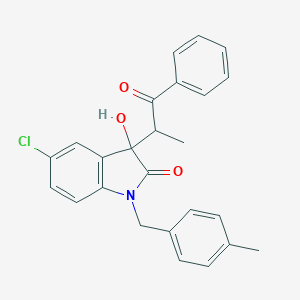
4-chloro-3-hydroxy-7-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-3-hydroxy-7-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one, also known as CHIM-4, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent.
作用机制
The mechanism of action of 4-chloro-3-hydroxy-7-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in disease progression. In cancer, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression and cell proliferation. In Alzheimer's disease, this compound has been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. In Parkinson's disease, this compound has been shown to activate the Nrf2-ARE signaling pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer, this compound has been found to induce cell cycle arrest, inhibit angiogenesis, and increase apoptosis. In Alzheimer's disease, this compound has been shown to improve cognitive function, reduce oxidative stress, and decrease amyloid-beta aggregation. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
实验室实验的优点和局限性
4-chloro-3-hydroxy-7-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments, including its synthetic accessibility and potential as a therapeutic agent. However, this compound also has some limitations, including its low solubility in water and potential toxicity at high doses.
未来方向
There are several future directions for 4-chloro-3-hydroxy-7-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one research, including further investigation of its mechanism of action, optimization of its pharmacological properties, and evaluation of its efficacy in clinical trials. Additionally, this compound may have potential as a tool compound for studying the role of HDACs, AChE, and the Nrf2-ARE signaling pathway in disease progression.
合成方法
4-chloro-3-hydroxy-7-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one can be synthesized through a multistep process involving the reaction of 4-chloro-3-nitrobenzoic acid with methylamine, followed by reduction with sodium borohydride and cyclization with ethyl acetoacetate. The resulting product is then treated with hydrochloric acid and sodium hydroxide to yield this compound.
科学研究应用
4-chloro-3-hydroxy-7-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease, this compound has been found to reduce amyloid-beta aggregation and improve cognitive function. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress.
属性
分子式 |
C17H14ClNO3 |
|---|---|
分子量 |
315.7 g/mol |
IUPAC 名称 |
4-chloro-3-hydroxy-7-methyl-3-phenacyl-1H-indol-2-one |
InChI |
InChI=1S/C17H14ClNO3/c1-10-7-8-12(18)14-15(10)19-16(21)17(14,22)9-13(20)11-5-3-2-4-6-11/h2-8,22H,9H2,1H3,(H,19,21) |
InChI 键 |
HIIBYJHILNZMFO-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C=C1)Cl)C(C(=O)N2)(CC(=O)C3=CC=CC=C3)O |
规范 SMILES |
CC1=C2C(=C(C=C1)Cl)C(C(=O)N2)(CC(=O)C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272114.png)
![3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-5-chloro-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272115.png)


![3-[2-(4-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272122.png)
![5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272124.png)
![5-chloro-3-hydroxy-1-methyl-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272126.png)
![5-chloro-3-hydroxy-1-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272127.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272128.png)
![5-chloro-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272129.png)
![5-chloro-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272130.png)
![5-chloro-3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272131.png)
![5-chloro-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272132.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272133.png)